Cas no 1396795-47-3 (N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide)

N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide
- F6233-0116
- 1396795-47-3
- AKOS024540866
- N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide
- N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenylbutanamide
- N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide
- VU0538398-1
-
- インチ: 1S/C18H19N5O2/c1-3-16(13-7-5-4-6-8-13)17(24)19-14-9-11-15(12-10-14)23-18(25)22(2)20-21-23/h4-12,16H,3H2,1-2H3,(H,19,24)
- InChIKey: TXJMHNXDYWKXDY-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C1C=CC=CC=1)CC)NC1C=CC(=CC=1)N1C(N(C)N=N1)=O
計算された属性
- せいみつぶんしりょう: 337.15387487g/mol
- どういたいしつりょう: 337.15387487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 510
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 77.4Ų
N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6233-0116-5mg |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-1mg |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-20mg |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-40mg |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-75mg |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-15mg |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-25mg |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-20μmol |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-2μmol |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6233-0116-5μmol |
N-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-phenylbutanamide |
1396795-47-3 | 5μmol |
$63.0 | 2023-09-09 |
N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide 関連文献
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N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamideに関する追加情報
Research Brief on N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide (CAS: 1396795-47-3)
In recent years, the compound N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide (CAS: 1396795-47-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrazole and phenylbutanamide moieties, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical implications.
The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and conformational dynamics. These structural insights have been instrumental in understanding its interactions with target proteins, particularly in the context of enzyme inhibition and receptor modulation.
One of the most notable findings is the compound's efficacy as a selective inhibitor of certain kinases involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its ability to attenuate pro-inflammatory cytokine production, suggesting potential applications in treating autoimmune diseases and chronic inflammatory conditions. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been evaluated in preclinical models, providing a foundation for future drug development efforts.
Further investigations have explored the therapeutic potential of N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide in oncology. Preliminary data indicate that the compound exhibits antiproliferative effects against certain cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest. Mechanistic studies are ongoing to identify the specific molecular targets and pathways involved, which could pave the way for its use as a targeted therapy in precision medicine.
Despite these promising results, challenges remain in optimizing the compound's pharmacological properties and minimizing potential off-target effects. Recent synthetic chemistry efforts have focused on derivatizing the core structure to enhance potency and selectivity while improving solubility and metabolic stability. Computational modeling and structure-activity relationship (SAR) studies have played a crucial role in guiding these modifications.
In conclusion, N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide represents a compelling candidate for further investigation in drug discovery. Its multifaceted biological activities and relatively favorable pharmacokinetic profile underscore its potential as a lead compound in the development of novel therapeutics. Future research should prioritize translational studies to evaluate its efficacy and safety in clinical settings, as well as explore its potential in combination therapies.
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